molecular formula C19H18Cl2N4OS2 B2739960 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1215462-18-2

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride

Cat. No. B2739960
M. Wt: 453.4
InChI Key: LHCWVVHGNGGQRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate starting materials, cyclization, and subsequent functional group modifications. Detailed synthetic pathways can be found in the literature .


Chemical Reactions Analysis

The compound may undergo various chemical reactions, such as nucleophilic substitutions, acylations, and cyclizations. Researchers have explored its reactivity and potential applications in medicinal chemistry .

Scientific Research Applications

Corrosion Inhibition

One of the notable applications of benzothiazole derivatives is in the field of corrosion inhibition. Hu et al. (2016) synthesized two benzothiazole derivatives to study their effect on steel corrosion in a hydrochloric acid solution. Their findings indicated that these inhibitors could offer extra stability and higher inhibition efficiencies against steel corrosion compared to previously reported benzothiazole family inhibitors. The study highlighted the potential of these compounds to be adsorbed onto surfaces through both physical and chemical means, enhancing corrosion protection (Hu et al., 2016).

Antimicrobial and Anti-inflammatory Activity

Another area of application is in the development of antimicrobial and anti-inflammatory drugs. Lynch et al. (2006) prepared compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, showing that the hydrochloride salts of some derivatives exhibited anti-inflammatory activity. This suggests the potential of these compounds in medical applications, especially in treating inflammation-related conditions (Lynch et al., 2006).

Solar Cell Performance Improvement

In the field of renewable energy, specifically solar cell technology, Chu et al. (2011) investigated the role of dimethyl sulfoxide and dimethyl formamide in improving the morphology and performance of polycarbazole-based solar cells. Their research demonstrated that adjusting the solvent composition could lead to better domain structure and hole mobility in the active layer, significantly enhancing the photovoltaic performance of these solar cells (Chu et al., 2011).

Peptide Coupling

Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate reagent (BOP) has been identified as an efficient coupling reagent for conjugated carboxylic acids with methyl ester amino acids hydrochloride. Brunel et al. (2005) demonstrated the utility of this method in synthesizing various substituted amino acid derivatives, illustrating its importance in peptide coupling applications (Brunel et al., 2005).

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-benzothiazole-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4OS2.ClH/c1-23(2)10-11-24(19-22-16-12(20)6-5-9-15(16)27-19)18(25)17-21-13-7-3-4-8-14(13)26-17;/h3-9H,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCWVVHGNGGQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=NC4=CC=CC=C4S3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride

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